molecular formula C17H30FNSn B1393960 3-Fluoro-5-(tributylstannyl)pyridine CAS No. 871942-19-7

3-Fluoro-5-(tributylstannyl)pyridine

Cat. No.: B1393960
CAS No.: 871942-19-7
M. Wt: 386.1 g/mol
InChI Key: JVQSRANXWHNNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(tributylstannyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the introduction of fluorine atoms into organic molecules. This compound is known to interact with halogenase enzymes, which catalyze the incorporation of halogen atoms into organic substrates. The nature of these interactions involves the formation of covalent bonds between the stannyl group and the enzyme’s active site, leading to the transfer of the fluorine atom to the target molecule .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites. For instance, it can inhibit the activity of certain enzymes by blocking their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can enhance the activity of enzymes involved in energy production, thereby increasing the availability of ATP for cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by its affinity for different transporters, leading to its accumulation in target cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it influences energy production and metabolic activity. The subcellular localization of this compound is essential for its role in modulating cellular functions and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tributylstannyl)pyridine typically involves the stannylation of a fluoropyridine precursor. One common method is the reaction of 3-fluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting derivatives. The position of the fluorine and stannyl groups can affect the electronic distribution and steric hindrance, making it a valuable compound for targeted synthesis in research and industrial applications .

Properties

IUPAC Name

tributyl-(5-fluoropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQSRANXWHNNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676695
Record name 3-Fluoro-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871942-19-7
Record name 3-Fluoro-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(tributylstannyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-(tributylstannyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-(tributylstannyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-(tributylstannyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-(tributylstannyl)pyridine
Reactant of Route 6
3-Fluoro-5-(tributylstannyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.